Acétate de calcium

Vue d'ensemble

Description

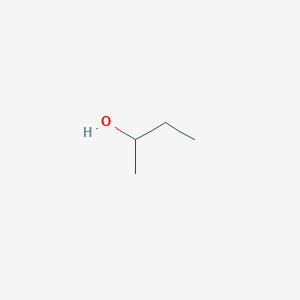

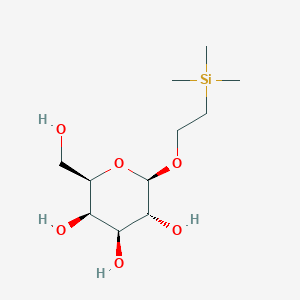

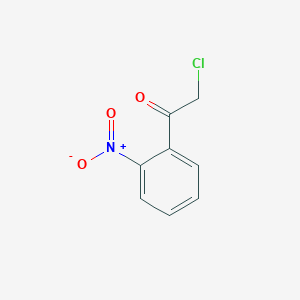

L'acétate de calcium est un composé chimique qui est le sel de calcium de l'acide acétique. Il est représenté par la formule chimique ( \text{C}4\text{H}_6\text{CaO}_4 )Il se présente sous la forme d'un solide blanc, hygroscopique et est largement utilisé dans diverses applications industrielles et médicales {_svg_1} .

Mécanisme D'action

Target of Action

Calcium acetate primarily targets phosphate ions in the body . It is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with kidney disease .

Mode of Action

Calcium acetate works by binding with the phosphate in the food you eat . The resulting calcium phosphate complex is insoluble and is eliminated from the body without being absorbed .

Biochemical Pathways

The primary biochemical pathway involved in the action of calcium acetate is the phosphate binding process . By binding to dietary phosphate in the intestines, calcium acetate prevents phosphate absorption into the bloodstream . This helps regulate phosphate levels in the body, preventing complications such as ectopic calcification and secondary hyperparathyroidism .

Pharmacokinetics

Calcium acetate is primarily absorbed from the small intestine via active transport and passive diffusion . Vitamin D enhances its absorption . After absorption, it crosses the placenta and enters breast milk . The compound is mainly excreted via feces as insoluble calcium salts, and about 20% is excreted in urine . A study on mice showed that the absolute bioavailability of calcium acetate was 1.5-fold greater than that of calcium chloride .

Result of Action

The primary result of calcium acetate action is the reduction of phosphate levels in the blood . By binding to dietary phosphate and preventing its absorption, calcium acetate helps manage hyperphosphatemia in patients with kidney disease . This can prevent complications such as ectopic calcification and secondary hyperparathyroidism .

Action Environment

The efficacy and stability of calcium acetate can be influenced by various environmental factors. For instance, pH levels can affect the solubility of calcium acetate and hence its ability to bind to phosphate . Additionally, the presence of other ions in the gastrointestinal tract may also influence the binding efficiency of calcium acetate .

Applications De Recherche Scientifique

Calcium acetate has a wide range of applications in scientific research:

Medicine: It is used as a phosphate binder in patients with kidney disease to control phosphate levels in the blood

Food Industry: Calcium acetate is used as a food additive, stabilizer, buffer, and sequestrant, particularly in candy products.

Environmental Applications: It is employed in wastewater treatment processes as a coagulant and precipitant to remove contaminants.

Industrial Applications: Calcium acetate is used in the production of resins, printing, and dyeing of textiles.

Analyse Biochimique

Biochemical Properties

Calcium acetate interacts with various enzymes, proteins, and other biomolecules. It is often used in the treatment of hyperphosphatemia, a condition characterized by elevated serum phosphorus levels . Calcium acetate binds to dietary phosphate in the gastrointestinal tract, reducing its absorption and thereby lowering serum phosphorus levels .

Cellular Effects

Calcium acetate influences cell function by affecting cellular metabolism and gene expression. It helps regulate phosphorus levels within cells, which is crucial for various cellular processes, including energy production and cell signaling .

Molecular Mechanism

At the molecular level, calcium acetate exerts its effects through binding interactions with biomolecules. It binds to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is then excreted in the feces . This reduces the amount of phosphate absorbed into the bloodstream, thereby lowering serum phosphorus levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium acetate can change over time. For instance, a study found that calcium acetate effectively lowered serum phosphorus levels in hemodialysis patients after 4 weeks and 8 weeks of administration .

Metabolic Pathways

Calcium acetate is involved in the phosphate homeostasis pathway. By binding to dietary phosphate, it reduces phosphate absorption and disrupts the normal phosphate metabolism .

Transport and Distribution

Calcium acetate is transported within cells and tissues through passive diffusion. Once in the gastrointestinal tract, it binds to dietary phosphate, reducing its absorption and distribution within the body .

Méthodes De Préparation

L'acétate de calcium peut être synthétisé par plusieurs méthodes :

-

Synthèse en laboratoire : : Une méthode courante consiste à faire réagir du carbonate de calcium (trouvé dans les coquilles d'œufs, le calcaire ou le marbre) avec de l'acide acétique. La réaction est la suivante : [ \text{CaCO}3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] Alternativement, l'hydroxyde de calcium peut être utilisé : [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]

-

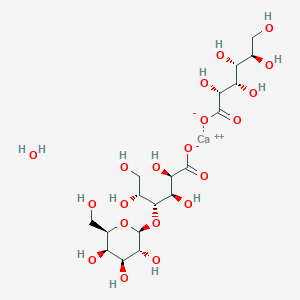

Production industrielle : : Industrialement, l'this compound est produit en faisant réagir de l'acide acétique avec du carbonate de calcium ou de l'hydroxyde de calcium dans des conditions contrôlées. Le procédé comprend une filtration primaire, une décoloration, une filtration fine et un séchage pour obtenir le produit final {_svg_3} .

Analyse Des Réactions Chimiques

L'acétate de calcium subit diverses réactions chimiques :

-

Décomposition : : Lorsqu'il est chauffé, l'this compound se décompose pour former du carbonate de calcium et de l'acide acétique. [ \text{Ca}(\text{CH}3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} ]

-

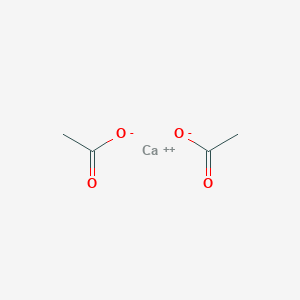

Réaction avec les phosphates : : En présence d'ions phosphate, l'this compound forme du phosphate de calcium insoluble, qui est excrété par l'organisme. Cette réaction est particulièrement utile dans les applications médicales pour traiter l'hyperphosphatémie {_svg_5}.

-

Réaction avec le dioxyde de carbone : : L'this compound peut réagir avec le dioxyde de carbone pour former du carbonate de calcium et de l'acide acétique, ce qui est utile dans les applications environnementales .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Médecine : Il est utilisé comme liant phosphaté chez les patients atteints de maladie rénale pour contrôler les niveaux de phosphate dans le sang

Industrie alimentaire : L'this compound est utilisé comme additif alimentaire, stabilisateur, tampon et séquestrant, en particulier dans les produits sucrés.

Applications environnementales : Il est utilisé dans les procédés de traitement des eaux usées comme coagulant et précipitant pour éliminer les contaminants.

Applications industrielles : L'this compound est utilisé dans la production de résines, l'impression et la teinture des textiles.

5. Mécanisme d'action

L'this compound agit principalement comme un liant phosphaté. Il fonctionne en se liant au phosphate présent dans les aliments consommés, formant du phosphate de calcium insoluble, qui est ensuite excrété par l'organisme sans être absorbé. Ce mécanisme est particulièrement bénéfique pour les patients atteints d'insuffisance rénale terminale afin de prévenir l'élévation des niveaux de phosphate .

Comparaison Avec Des Composés Similaires

L'acétate de calcium est souvent comparé à d'autres sels de calcium tels que le carbonate de calcium et le citrate de calcium :

Carbonate de calcium : L'this compound et le carbonate de calcium sont tous deux utilisés pour contrôler les niveaux de phosphate chez les patients atteints de maladie rénale.

Citrate de calcium : Le citrate de calcium est un autre supplément de calcium qui est plus facilement absorbé par l'organisme que le carbonate de calcium.

Des composés similaires comprennent :

- Carbonate de calcium

- Citrate de calcium

- Lactate de calcium

- Gluconate de calcium

Chacun de ces composés possède des propriétés et des applications uniques, mais l'this compound se distingue par son efficacité dans les applications médicales et industrielles.

Propriétés

Numéro CAS |

114460-21-8 |

|---|---|

Formule moléculaire |

C4H6CaO4 |

Poids moléculaire |

158.17 g/mol |

Nom IUPAC |

calcium;diacetate |

InChI |

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

Clé InChI |

VSGNNIFQASZAOI-UHFFFAOYSA-L |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Ca+2] |

SMILES canonique |

CC(=O)[O-].CC(=O)[O-].[Ca+2] |

Color/Form |

COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |

Densité |

1.50 kg/l 1.5 g/cm³ |

melting_point |

160 °C 160 °C (decomposition to acetone) |

Key on ui other cas no. |

62-54-4 |

Description physique |

DryPowder; Liquid; PelletsLargeCrystals Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |

Durée de conservation |

VERY HYGROSCOPIC ... |

Solubilité |

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |

Synonymes |

Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is calcium acetate used as a phosphate binder in patients with chronic kidney disease?

A1: Calcium acetate effectively binds dietary phosphorus in the gut, limiting its absorption into the bloodstream. This is crucial for patients with chronic kidney disease who can't efficiently remove phosphorus, leading to hyperphosphatemia [, , , ].

Q2: How does calcium acetate compare to calcium carbonate as a phosphate binder?

A2: Research indicates that calcium acetate might be a more potent phosphate binder than calcium carbonate. Studies show comparable phosphorus control with lower elemental calcium intake using calcium acetate [, , , , , ].

Q3: Are there any concerns regarding the long-term use of calcium acetate in hemodialysis patients?

A3: While effective, long-term use of calcium acetate has been linked to hypercalcemia and vascular calcification in some hemodialysis patients. These concerns have led to exploring alternative phosphate binders like sevelamer [, , ].

Q4: Does the timing of calcium acetate administration impact its phosphate binding efficacy?

A4: Yes, studies suggest that taking calcium acetate with meals optimizes its phosphate binding capacity as it primarily targets dietary phosphorus [].

Q5: Has calcium acetate demonstrated any additional benefits beyond phosphorus control in CKD patients?

A5: Some studies suggest that calcium acetate might have a positive impact on secondary hyperparathyroidism in CKD patients, although further research is needed to confirm this finding [].

Q6: What is the molecular formula and weight of calcium acetate?

A6: The anhydrous form of calcium acetate has the molecular formula Ca(C2H3O2)2 and a molecular weight of 158.17 g/mol [].

Q7: How does the hydration state of calcium acetate affect its properties?

A7: Calcium acetate exists in various hydrated forms, including anhydrous, monohydrate, and half-hydrate. The presence of water molecules influences its solubility, thermal stability, and reactivity [, ].

Q8: Can calcium acetate be synthesized from waste materials?

A8: Yes, researchers have successfully synthesized calcium acetate from various waste sources, such as eggshells, oyster shells, and scallop shells. This approach offers an eco-friendly alternative to conventional production methods [, , ].

Q9: How does calcium acetate affect cement properties?

A9: Calcium acetate can act as an accelerator and water reducer in cement. Studies demonstrate its ability to enhance early hydration, reduce setting time, and improve compressive strength of cement mortars [, ].

Q10: Can calcium acetate be used as a CO2 sorbent?

A10: Research suggests that calcium acetate exhibits potential as a CO2 sorbent. Its cyclic calcination/carbonation reactions demonstrate promising carbon capture capabilities, particularly at temperatures between 650-700°C [].

Q11: How does calcium acetate contribute to the de-icing performance of road salt alternatives?

A11: Calcium acetate serves as an environmentally benign de-icer, offering a less corrosive alternative to traditional road salts like sodium chloride [, ].

Q12: How does the de-icing capacity of calcium acetate compare to sodium chloride?

A12: While calcium acetate is less corrosive, its ice-melting capacity is generally lower than sodium chloride. Research is exploring methods to enhance its performance, such as combining it with sodium hydroxide [, ].

Q13: Does calcium acetate impact the taste of rye bread?

A13: While acetate contributes to the desirable taste of rye bread, high concentrations of calcium acetate can negatively impact bread volume due to its effect on yeast CO2 production [].

Q14: Can calcium acetate be used to improve the shelf life of cut flowers?

A14: Studies indicate that calcium acetate can prolong the vase life of cut flowers like gladiolus. This is attributed to its positive influence on membrane stability, calcium signaling, and hormone regulation within the flower [].

Q15: How is calcium acetate utilized in the food industry?

A15: Calcium acetate is a versatile food additive (E263) used for various purposes, including a firming agent, pH regulator, and sequestrant. It's also applied in oil degumming processes and can improve the stability and texture of certain food products [, ].

Q16: What are potential future research areas for calcium acetate?

A16: Future research could explore:* Optimizing calcium acetate formulations for improved bioavailability and reduced gastrointestinal side effects [].* Investigating its potential in other applications, such as drug delivery systems and biomaterial development [, ].* Further analyzing its environmental impact and degradation pathways [, ].* Expanding research on its use as a CO2 sorbent for climate change mitigation strategies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)